The Pyrrole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
The Pyrrole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the architecture of numerous natural products and synthetic therapeutic agents.[1][2] From the core of heme and chlorophyll to the pharmacophore of blockbuster drugs, the pyrrole moiety is integral to a vast spectrum of biological functions.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of pyrrole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will examine key areas including oncology, inflammation, infectious diseases, and metabolic disorders, offering field-proven insights and detailed protocols to empower researchers in the quest for novel therapeutics.
The Pyrrole Nucleus: A Privileged Scaffold in Medicinal Chemistry
The significance of the pyrrole scaffold stems from its electron-rich nature, which allows the nitrogen's lone pair to participate in the aromatic π-system.[2] This characteristic facilitates a wide range of chemical modifications, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets.[5][6] Pyrrole and its derivatives are found in a remarkable number of FDA-approved drugs and natural compounds, demonstrating their broad therapeutic applicability.[7][8] This guide will systematically dissect the major therapeutic areas where pyrrole derivatives have made a significant impact.
Anticancer Activity: Targeting Uncontrolled Proliferation
Pyrrole derivatives have emerged as a formidable class of anticancer agents, primarily through their ability to inhibit key signaling pathways that drive tumor growth and survival.[9][10]
Core Mechanisms of Action
The anticancer efficacy of pyrrole derivatives is often attributed to two primary mechanisms:
-
Protein Kinase Inhibition: Many kinases involved in cancer-promoting signal transduction are overactive in malignant cells.[11] Pyrrole indolin-2-one is a critical structure for inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[11] Sunitinib , an FDA-approved drug for renal cell carcinoma, is a prime example of a pyrrole-based multi-targeted tyrosine kinase inhibitor.[10][11] Other derivatives have been shown to modulate the PI3K/Akt/mTOR signaling axis, a central regulator of cell growth and proliferation.[12]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells. Certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibitory activity against tubulin polymerization, functioning as colchicine binding site inhibitors.[13]
Data Presentation: Cytotoxicity of Pyrrole Derivatives
The following table summarizes the cytotoxic activity of representative pyrrole derivatives against various human cancer cell lines, showcasing their potential as anticancer agents.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 µM | [14] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 µM | [14] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 µg/ml | [14] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 µM | [14] |
| 1-(3-nitrophenyl)pyrrole 19 | - | Tubulin Polymerization | 8.9 µM | [13] |
| Compound d1 | HeLa (Cervical) | Cytotoxicity | 140.6 µM | [12] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Causality: This protocol is selected for its reliability, high throughput, and its basis in a key cellular function: mitochondrial reductase activity. A reduction in the conversion of yellow MTT to purple formazan directly correlates with a decrease in viable cells, providing a quantitative measure of a compound's cytotoxic effect.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to ensure cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5][12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Screening Workflow
Caption: High-throughput screening cascade for identifying anticancer pyrrole derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Pyrrole derivatives are well-established as potent anti-inflammatory agents, with several compounds, such as Tolmetin and Ketorolac, being widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[15]
Core Mechanism of Action
The primary mechanism for the anti-inflammatory effects of these pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes .[15][16] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[15] While classical NSAIDs inhibit both isoforms, newer derivatives have been developed with selectivity for COX-2, the inducible form primarily associated with inflammation, to reduce gastrointestinal side effects linked to COX-1 inhibition.[15]
Data Presentation: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard assay to evaluate the acute anti-inflammatory activity of new compounds.
| Compound | Dose (mg/kg) | Max % Edema Inhibition | Reference |
| Indomethacin (Standard) | 10 | 68.4 | [1] |
| Pyrrole Derivative 5d | 50 | 79 | [17] |
| Pyrrole Derivative 9d | 50 | 75 | [17] |
| Pyrrole Derivative 12a | 50 | 78 | [17] |
| Pyrrole Derivative 13b | 50 | 76 | [17] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
Causality: This in vivo model is chosen because it accurately mimics the hallmarks of acute inflammation, including edema, and is highly sensitive to inhibitors of prostaglandin synthesis, making it ideal for validating COX-inhibiting compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test pyrrole derivatives
-
Carrageenan solution (1% w/v in saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test pyrrole derivative or reference drug orally or intraperitoneally. A control group receives only the vehicle.
-
Baseline Measurement: After a set time (e.g., 60 minutes) for drug absorption, measure the initial volume of the rat's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each group compared to the baseline. Determine the percentage inhibition of edema by the test compounds relative to the control group.
Visualization: Prostaglandin Synthesis Pathway
Caption: Inhibition of COX enzymes by pyrrole derivatives blocks prostaglandin synthesis.
Antimicrobial & Antiviral Activity
The pyrrole scaffold is present in several natural and synthetic agents with potent activity against bacteria, fungi, and viruses.[18]
Core Mechanisms of Action
-
Antibacterial: The mechanisms are diverse. Some derivatives act by inhibiting essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase, which is vital for fatty acid biosynthesis.[19] Fused pyrrole systems, like pyrrolo-pyrimidines, also exhibit significant antibacterial properties.[8]
-
Antiviral: Pyrrolo[2,3‑d]pyrimidine derivatives have shown significant activity against viruses like Rotavirus and Coxsackievirus, often by targeting viral polymerase enzymes.[20] Other pyrrole amidine compounds have also been investigated for their antiviral properties.[21]
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [8][18] |
| Compound 3 | P. mirabilis | Highly Active at 100 | [22] |
| Compound 4 | C. albicans | Highly Active at 100 | [22] |
| Pyrrolnitrin (Natural Product) | Various Fungi | Potent Activity | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method is the gold standard for quantitative antimicrobial susceptibility testing. It provides a precise MIC value, allowing for direct comparison of the potency of different compounds and offering a more rigorous assessment than qualitative diffusion assays.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test pyrrole derivatives
-
Standard antibiotic (positive control)
-
Inoculum preparation tools (spectrophotometer, McFarland standards)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrrole derivative. Perform a two-fold serial dilution in the microtiter plate wells using the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to all wells containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antidiabetic Activity: Regulating Glucose Homeostasis
Pyrrole derivatives have shown considerable promise as antihyperglycemic agents for the management of Type 2 Diabetes Mellitus (T2DM).[23][24]
Core Mechanism of Action
A key target for pyrrole-based antidiabetic drugs is Dipeptidyl Peptidase-4 (DPP-4) .[25] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1. By inhibiting DPP-4, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[23] Several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, contain a pyrrole or fused pyrrole moiety.[23]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
Causality: The OGTT is a crucial preclinical assay that evaluates a compound's ability to improve glucose disposal in response to a glucose challenge. It directly assesses the in vivo efficacy of an antihyperglycemic agent by measuring its impact on postprandial glucose excursions, a key pathological feature of T2DM.
Materials:
-
Diabetic rodent model (e.g., STZ-induced diabetic rats) or normal mice[25]
-
Test pyrrole derivative
-
Standard drug (e.g., Sitagliptin)
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
Step-by-Step Methodology:
-
Animal Preparation: Fast animals for 6-8 hours with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.
-
Compound Administration: Administer the test compound, vehicle, or standard drug orally.
-
Glucose Challenge: After a specific absorption time (e.g., 30-60 minutes), administer a glucose solution orally to all animals.
-
Blood Glucose Monitoring: Measure blood glucose levels at multiple time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A significant reduction in AUC for the treated group compared to the control group indicates improved glucose tolerance.[25]
Other Notable Biological Activities
The versatility of the pyrrole scaffold extends to several other therapeutic areas:
-
Anticonvulsant Activity: N-substituted pyrrole and bipyrrole derivatives have been evaluated for their ability to protect against seizures in models like the maximal electroshock (MES) and subcutaneous metrazol (scMET) tests.[19][26][27]
-
Antioxidant Activity: Due to the hydrogen-donating ability of the N-H group, many pyrrole derivatives can act as radical scavengers, exhibiting antioxidant properties in assays measuring scavenging of DPPH, superoxide, and hydroxyl radicals.[28][29][30]
-
Neuroprotective Activity: By mitigating oxidative stress, some 1,5-diaryl pyrrole derivatives have shown protective effects against neurotoxicity in cellular models of Parkinson's disease.[28]
Conclusion and Future Perspectives
The pyrrole scaffold is unequivocally a cornerstone of medicinal chemistry, demonstrating an unparalleled breadth of biological activity.[31][32] Its structural simplicity, coupled with its amenability to diverse functionalization, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective and potent pyrrole derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel fused heterocyclic systems incorporating the pyrrole ring will undoubtedly uncover new therapeutic agents with improved efficacy and safety profiles, further solidifying the legacy of this remarkable small molecule.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). TWBIO. [Link]
-
Synthesis and antimicrobial activity of some new pyrrole derivatives - SciSpace. (n.d.). SciSpace. [Link]
-
Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). ResearchGate. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]
-
Synthesis and antimicrobial activity of some pyrrole derivatives. IV - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and anticonvulsant activities of small n-substituted 2, 5-dimethyl pyrrole and bipyrrole | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Biological profile of pyrrole derivatives: A review | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrrole and Pyrrolopyrimidines derivatives; evaluated as antihyperglycemic agents. (n.d.). ResearchGate. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). MDPI. [Link]
-
“A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (n.d.). RJPN. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. (n.d.). SciTechnol. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]
-
Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and anticonvulsant activity of some new series of pyrrole derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (n.d.). MDPI. [Link]
-
Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[18][33]benzodiazepines - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science Publishers. (n.d.). Bentham Science Publishers. [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study - Open Journal of Medicinal Chemistry - SCIRP. (n.d.). Scientific Research Publishing. [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. - Allied Academies. (n.d.). Allied Academies. [Link]
-
Anticonvulsant activity of the compounds 1-12. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]
-
Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). Semantic Scholar. [Link]
-
Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments | The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]
-
Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications. [Link]
-
Pyrroles and pyrrolopyrimidines as anti-diabetic agents. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. (n.d.). MDPI. [Link]
-
Study of antimicrobial and antioxidant activities of pyrrole-chalcones | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Structures of pyrrole with antiviral activity. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. scitechnol.com [scitechnol.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scispace.com [scispace.com]
- 23. Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
- 27. alliedacademies.org [alliedacademies.org]
- 28. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. semanticscholar.org [semanticscholar.org]
